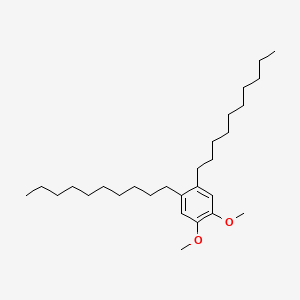
1,2-Didecyl-4,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Didecyl-4,5-dimethoxybenzene is an organic compound with the molecular formula C28H50O2 It is a derivative of benzene, where two decyl groups and two methoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didecyl-4,5-dimethoxybenzene typically involves the alkylation of 1,2-dimethoxybenzene with decyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Material: 1,2-Dimethoxybenzene
Reagent: Decyl halide (e.g., decyl chloride)
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2) or another suitable solvent
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using standard techniques such as distillation, recrystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Didecyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,2-Didecyl-4,5-dimethoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1,2-Didecyl-4,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the decyl chains contribute to the compound’s hydrophobic properties. These interactions can affect the compound’s solubility, bioavailability, and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene:
1,3-Dimethoxybenzene: Another isomer of dimethoxybenzene with methoxy groups at different positions.
1,4-Dimethoxybenzene:
Uniqueness
1,2-Didecyl-4,5-dimethoxybenzene is unique due to the presence of long decyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications. The combination of methoxy and decyl groups makes it a versatile compound for various chemical and industrial processes.
Properties
CAS No. |
919800-82-1 |
|---|---|
Molecular Formula |
C28H50O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
1,2-didecyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C28H50O2/c1-5-7-9-11-13-15-17-19-21-25-23-27(29-3)28(30-4)24-26(25)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |
InChI Key |
WYKUVMDUHXZUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)


![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
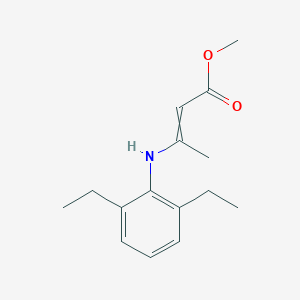
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)

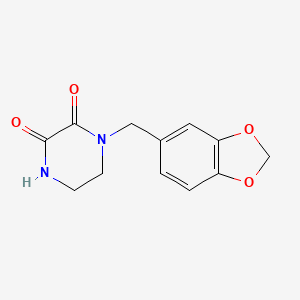
![2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B12624011.png)
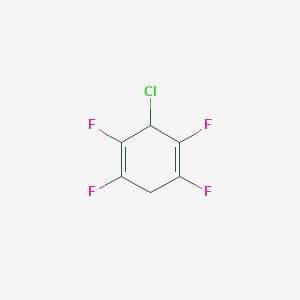
![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
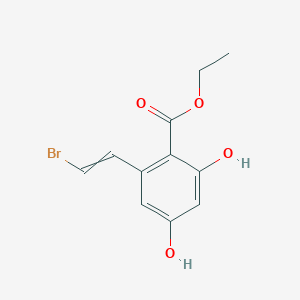
![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
